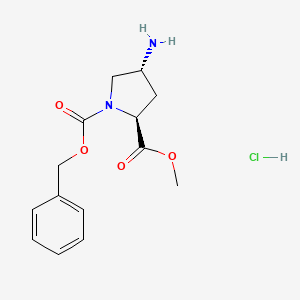

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRSJJKBDFSMT-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592088 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409325-33-3 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methyl 4-aminopyrrolidine-1,2-dicarboxylate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol, and catalysts to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features and Properties

Functional Group Comparisons

- Amino vs. Halogen/Hydroxyl Groups: The amino group in the target compound allows for versatile reactivity (e.g., amide bond formation), whereas analogs with fluoro () or hydroxyl groups () exhibit altered polarity and hydrogen-bonding capacity. For instance, the fluorinated analog shows improved membrane permeability due to fluorine’s electronegativity .

- Benzyl vs. tert-Butyl/9H-Fluorenylmethyl Groups :

The benzyl group in the target compound provides moderate steric bulk, whereas tert-butyl () or 9H-fluorenylmethyl () groups offer greater steric protection for amines during synthesis.

Biological Activity

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, with the CAS number 762233-34-1, is a compound of interest in pharmacological research due to its potential biological activities. This article focuses on its interactions with biological systems, mechanisms of action, and relevant case studies that illustrate its significance in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 306.77 g/mol. Its structure features a pyrrolidine core that is substituted at specific positions, contributing to its biological activity.

This compound acts primarily as an allosteric modulator of glutamate receptors, particularly influencing the NMDA (N-Methyl-D-Aspartate) receptor pathways. NMDA receptors are critical for synaptic plasticity and memory function. The modulation of these receptors can affect various neurological processes and has implications in treating conditions such as Alzheimer's disease and schizophrenia .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. It appears to enhance neuronal survival and function under stress conditions .

- Cognitive Enhancement : In animal models, administration of this compound has been linked to improved cognitive functions and memory retention. This effect is likely mediated through its action on NMDA receptors .

- Potential Antidepressant Activity : Preliminary findings suggest that the compound may have antidepressant-like effects in rodent models, possibly due to its influence on glutamatergic transmission .

Case Study 1: Neuroprotection in Ischemia

A study investigated the neuroprotective properties of this compound in models of ischemic stroke. Results demonstrated significant reductions in neuronal cell death and improved functional recovery post-stroke when treated with the compound. This study highlights its potential therapeutic application in acute neurological injuries.

Case Study 2: Cognitive Enhancement in Alzheimer’s Models

In a controlled trial involving transgenic mouse models for Alzheimer's disease, administration of the compound resulted in improved performance on memory tasks compared to untreated controls. The findings suggest a role for this compound in enhancing cognitive functions through modulation of synaptic plasticity mechanisms associated with NMDA receptor activity.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are employed to achieve the (2S,4R) stereochemistry in this compound, and how are stereochemical outcomes validated?

Answer:

The synthesis typically involves multi-step protection/deprotection sequences. Key steps include:

- Stereoselective introduction of the 4-amino group via catalytic hydrogenation or enzymatic resolution.

- Protection of functional groups (e.g., benzyl esters for carboxylates) to prevent undesired side reactions.

- Chiral catalysts or auxiliaries to enforce the (2S,4R) configuration.

Validation methods:

- NMR spectroscopy : Coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations confirm spatial arrangements .

- Chiral HPLC/SFC : Determines enantiomeric purity (>95% in most protocols) .

- X-ray crystallography : Provides definitive stereochemical assignment when crystals are obtainable .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?

Answer:

Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual solvents, stereoisomers) skew measurements. Validate purity via HPLC (>95%) before characterization .

- Methodological differences : Use standardized protocols (e.g., shake-flask for logP, dynamic light scattering for solubility).

- Environmental factors : Control pH, temperature, and ionic strength during measurements.

Example data from literature:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 314.76 g/mol | Mass spectrometry | |

| TPSA | 86.6 Ų | Computational | |

| logP (experimental) | 1.2 ± 0.3 | Reversed-phase HPLC |

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

- H/C NMR :

- IR Spectroscopy : Stretching vibrations for amine (3300–3500 cm) and ester carbonyl (1720–1740 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHClNO) .

Advanced: What reaction optimization strategies minimize competing stereoisomer formation during synthesis?

Answer:

- Kinetic vs. thermodynamic control : Lower temperatures favor the (2S,4R) isomer as the kinetic product.

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal complexes enhance enantioselectivity.

- In-situ monitoring : Use TLC or ReactIR to track reaction progress and adjust conditions (e.g., quenching before isomerization occurs).

- Purification : Flash chromatography with chiral stationary phases removes undesired isomers .

Basic: How does the compound’s Topological Polar Surface Area (TPSA) influence its applicability in drug discovery?

Answer:

- Permeability : A TPSA of 86.6 Ų suggests moderate passive diffusion across biological membranes, making it suitable for non-CNS targets.

- Solubility : Higher TPSA correlates with aqueous solubility, but formulation additives (e.g., cyclodextrins) may be needed for in vivo studies .

Advanced: What role does the 4-amino group play in intermolecular interactions, and how are these interactions studied?

Answer:

The primary amine participates in:

- Hydrogen bonding : With carbonyl groups in target proteins (e.g., enzyme active sites).

- Salt bridge formation : In acidic environments (e.g., lysosomal targeting).

Analytical techniques:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with receptors.

- X-ray crystallography : Visualizes interaction modes in co-crystal structures.

- NMR titration : Detects chemical shift perturbations upon ligand binding .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

- Solid state : Stable at -20°C in desiccated, opaque containers for >2 years.

- Solution state : Degrades in aqueous buffers (t ~48 h at pH 7.4). Use fresh DMSO stock solutions for assays.

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the benzyl group .

Advanced: How is this compound utilized as a building block in medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.